

Application Notes and Protocols: Seclidemstat Combination Therapy with Topotecan and Cyclophosphamide

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Compound of Interest			
Compound Name:	Seclidemstat		
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For Research, Scientific, and Drug Development Professionals

Introduction

Ewing sarcoma is an aggressive bone and soft-tissue cancer primarily affecting children and young adults, characterized in most cases by a chromosomal translocation resulting in the EWSR1-FLI1 fusion oncoprotein.[1][2] This aberrant transcription factor is the primary driver of oncogenesis, making it an attractive therapeutic target.[2] **Seclidemstat** (SP-2577) is a novel, oral, reversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in the oncogenic activity of the EWS-FLI1 fusion protein.[3][4] By inhibiting LSD1, **seclidemstat** disrupts the transcriptional machinery hijacked by the fusion protein, leading to anti-tumor effects.[5] This document provides detailed application notes and protocols for the combination of **seclidemstat** with the standard second- and third-line chemotherapy regimen of topotecan and cyclophosphamide (TC) for the treatment of relapsed or refractory Ewing sarcoma. Preclinical data have suggested a synergistic or additive effect for this combination.[6]

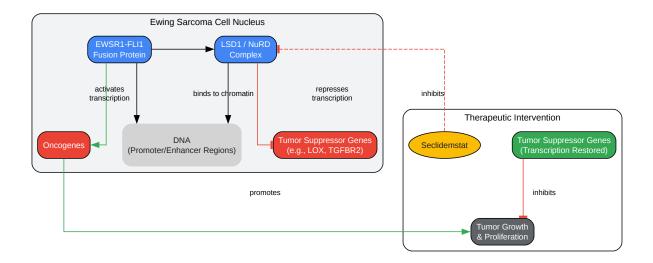
Mechanism of Action

In Ewing sarcoma, the EWSR1-FLI1 fusion protein acts as an oncogenic transcription factor.[7] It recruits chromatin-modifying complexes, including the NuRD complex which contains LSD1,



to specific DNA sites.[5] This co-localization leads to the epigenetic silencing of tumor suppressor genes and the activation of oncogenes, driving tumor growth.[1][7]

Seclidemstat is a noncompetitive inhibitor that targets both the enzymatic and scaffolding functions of LSD1.[4][8] By blocking LSD1, **seclidemstat** prevents the EWSR1-FLI1-mediated transcriptional reprogramming.[5][9] This restores the expression of tumor suppressor genes and down-regulates oncogenes, thereby inhibiting tumor cell proliferation and survival.[4]



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Caption: Mechanism of **Seclidemstat** in Ewing Sarcoma.

Quantitative Clinical Data Summary

Interim results from the Phase 1/2 clinical trial (NCT03600649) have evaluated **seclidemstat** in combination with topotecan and cyclophosphamide in patients with relapsed/refractory Ewing sarcoma. The data, stratified by relapse status, are summarized below.



Efficacy Endpoint	First-Relapse Patients (n=5)	Second-Relapse Patients (n=8)	All Relapsed Patients (n=13)
Objective Response Rate (ORR)	60%	13%	-
Disease Control Rate (DCR)	60%	25%	38%[6]
Median Time to Progression (TTP)	7.4 months[6]	1.6 months[6]	-
Notable Responses	1 Complete Response, 2 Partial Responses	1 Partial Response, 1 Stable Disease[6]	-

Protocols

Protocol 1: Clinical Trial Protocol Synopsis (NCT03600649)

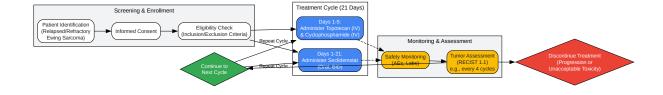
This protocol outlines the administration of **seclidemstat** in combination with topotecan and cyclophosphamide for patients with relapsed/refractory Ewing sarcoma.[10]

1.1. Objectives:

- Primary: To evaluate the safety and tolerability of the combination therapy.[10][11]
- Secondary: To determine the maximum tolerated dose (MTD), assess anti-tumor activity (per RECIST 1.1), and evaluate the pharmacokinetics of seclidemstat.[11][12]
- 1.2. Patient Eligibility (Key Inclusion Criteria):
- Age ≥ 12 years and weight ≥ 40 kg.[11]
- Histologically confirmed diagnosis of relapsed or refractory Ewing sarcoma.[10]
- ECOG performance status of 0 or 1 (or equivalent Karnofsky/Lansky score).[11]



- Life expectancy > 4 months.
- Adequate organ and marrow function.[13]
- No prior therapy with the topotecan and cyclophosphamide combination regimen.[10]
- 1.3. Treatment Regimen: The treatment is administered in 21-day cycles.[12]
- Seclidemstat: 600 mg or 900 mg administered orally, twice daily (BID).
- Topotecan: 0.75 mg/m² administered as an intravenous infusion on Days 1 through 5.[12]
- Cyclophosphamide: 250 mg/m² administered as an intravenous infusion on Days 1 through
 5.[12]



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Caption: Clinical trial workflow for the combination therapy.

Protocol 2: General In Vitro Synergy Assessment

This protocol provides a general framework for assessing the synergistic or additive antiproliferative effects of **seclidemstat** with topotecan and cyclophosphamide in Ewing sarcoma cell lines.

2.1. Objective:



 To determine if the combination of seclidemstat with topotecan and cyclophosphamide results in enhanced cytotoxicity compared to single-agent treatments.

2.2. Materials:

- Cell Lines: Ewing sarcoma cell lines (e.g., A673, TC32, SK-N-MC).[4]
- Reagents: Seclidemstat, Topotecan, 4-Hydroxycyclophosphamide (active metabolite of cyclophosphamide for in vitro use).
- Assay: Cell viability assay kit (e.g., CellTiter-Glo®, MTT, or similar).
- Culture Medium: RPMI or DMEM supplemented with 10% FBS and antibiotics.
- 96-well cell culture plates.

2.3. Methodology:

- Cell Seeding: Seed Ewing sarcoma cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Drug Preparation: Prepare a dose-response matrix. Serially dilute **Seclidemstat** and the TC combination (typically maintaining a constant ratio of Topotecan to 4-HC) in culture medium.
- Treatment: Treat cells with:
 - Seclidemstat alone (e.g., 8 concentrations).
 - Topotecan/4-HC alone (e.g., 8 concentrations).
 - Combination of Seclidemstat and Topotecan/4-HC in a fixed-ratio matrix.
 - Include vehicle-only controls (e.g., DMSO).
- Incubation: Incubate treated cells for a specified period, typically 72-96 hours.
- Viability Assessment: Measure cell viability according to the manufacturer's protocol for the chosen assay.



2.4. Data Analysis:

- Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.
- Use synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate a Combination Index (CI) based on the Chou-Talalay method.
 - ∘ CI < 1: Synergy
 - CI = 1: Additive effect
 - CI > 1: Antagonism

Safety and Tolerability

In the Phase 1/2 trial, **seclidemstat** in combination with TC has been reported to have a manageable safety profile.[3] It is important to note that the clinical trial was temporarily placed on a partial clinical hold due to a suspected unexpected serious adverse reaction (SUSAR) involving a patient death in a different arm of the study (single-agent **seclidemstat** for FET-rearranged sarcoma).[13] This SUSAR was not observed in the Ewing sarcoma combination therapy arm. The hold was subsequently lifted by the FDA. Standard monitoring for hematological and other chemotherapy-related toxicities is required.

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